molecular formula C14H18N2O2 B15084597 Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether CAS No. 401819-90-7

Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether

Cat. No.: B15084597
CAS No.: 401819-90-7
M. Wt: 246.30 g/mol
InChI Key: LNJJWHZDRMRJDO-UHFFFAOYSA-N
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Description

Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.312 g/mol . This compound features a hexyl group attached to a phenyl ether, which is further substituted with a 1,3,4-oxadiazole ring. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether typically involves the formation of the oxadiazole ring followed by etherification. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, the compound binds to the active site of the enzyme, preventing its autophosphorylation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Hexyl 2-(1,3,4-oxadiazol-2-YL)phenyl ether can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

401819-90-7

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

2-(2-hexoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H18N2O2/c1-2-3-4-7-10-17-13-9-6-5-8-12(13)14-16-15-11-18-14/h5-6,8-9,11H,2-4,7,10H2,1H3

InChI Key

LNJJWHZDRMRJDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1C2=NN=CO2

Origin of Product

United States

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